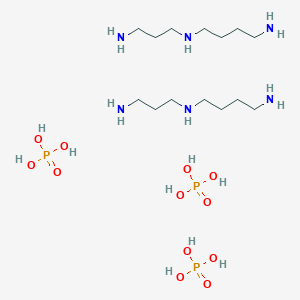

Spermidine phosphate salt

Description

Properties

CAS No. |

1945-32-0 |

|---|---|

Molecular Formula |

C14H47N6O12P3 |

Molecular Weight |

584.48 g/mol |

IUPAC Name |

N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |

InChI Key |

RQFVSMCFDFGRDX-UHFFFAOYSA-N |

SMILES |

C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |

Other CAS No. |

49721-50-8 |

Synonyms |

N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |

Origin of Product |

United States |

Cellular and Molecular Mechanisms of Spermidine Action

Autophagy Induction Pathways

Spermidine (B129725) orchestrates the induction of autophagy through a complex interplay of signaling cascades and direct enzymatic inhibition. These pathways converge to activate the core machinery of autophagy, leading to the formation and maturation of autophagosomes.

Regulation of mTOR Signaling Cascade

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and metabolism, and its inhibition is a key trigger for autophagy. ahajournals.orgwjgnet.com Spermidine has been shown to suppress the mTOR signaling pathway. ahajournals.orgwjgnet.com Specifically, it can reduce the phosphorylation of mTOR, which is a critical step in its activation. ahajournals.org This inhibition of mTORC1, a complex of the mTOR pathway, relieves its suppressive effect on the autophagy machinery. nih.govresearchgate.net Studies in breast cancer cells have indicated that the knockdown of mTOR can lead to a decrease in the cellular content of spermidine, suggesting a regulatory link between the mTOR pathway and polyamine metabolism. nih.gov Furthermore, research on experimental abdominal aortic aneurysms has demonstrated that spermidine treatment reduces mTOR phosphorylation, contributing to the upregulation of autophagy. ahajournals.org

Modulation of AMP-activated Protein Kinase (AMPK) Pathway

The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor, and its activation is a potent inducer of autophagy. preprints.orgpreprints.org Spermidine has been found to enhance the activity of the AMPK pathway. preprints.orgnih.gov This activation of AMPK can, in turn, inhibit the mTORC1 pathway, further promoting autophagy. researchgate.net In aging rats, spermidine coupled with exercise was shown to enhance autophagy and reduce apoptosis in skeletal muscle via the AMPK-FOXO3a signaling pathway. nih.gov This suggests that spermidine can induce autophagy through an AMPK-dependent signaling pathway, independent of mTOR phosphorylation. nih.gov

Influence on Sirtuin 1 (SIRT1) Pathway

Sirtuin 1 (SIRT1), a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent deacetylase, is another critical regulator of autophagy and cellular longevity. preprints.orgpreprints.org Spermidine has been shown to increase the activity of SIRT1. preprints.orgaging-us.com This activation of SIRT1 can lead to the deacetylation of various proteins involved in autophagy, thereby promoting the process. aging-us.com Research indicates that spermidine stimulates mitochondrial biogenesis and function through the activation of the SIRT1/PGC-1α signaling pathway, which has implications for cardiac aging. aging-us.comaginganddisease.org In senile rat models, spermidine has been observed to prevent iron overload-induced impaired bone mass by activating the SIRT1/SOD2 signaling pathway. nih.gov While some studies suggest that spermidine can induce autophagy independently of SIRT1, others indicate that SIRT1 is an essential intermediary in spermidine's beneficial effects. aging-us.comnih.gov

Inhibition of Histone Acetyltransferase EP300 Activity

EP300, a histone acetyltransferase, acts as a negative regulator of autophagy by acetylating key autophagy-related proteins. researchgate.netnih.gov Spermidine has been identified as a direct inhibitor of the acetyltransferase activity of EP300. nih.govresearchgate.netnih.gov By inhibiting EP300, spermidine reduces the acetylation of core autophagy proteins, including ATG5, ATG7, ATG12, and LC3, thereby promoting their activity and inducing autophagy. researchgate.netnih.gov This inhibition of EP300 appears to be a crucial mechanism by which spermidine stimulates autophagy, and it is a point of convergence for various autophagy-inducing compounds. nih.govresearchgate.net The inhibitory effect of spermidine on EP300 can occur through both direct competitive inhibition and by reducing the availability of the acetyl-CoA substrate. aginganddisease.orgnih.gov

Activation of Autophagy-Related Genes (Atg) Expression

The induction of autophagy requires the expression of a suite of autophagy-related genes (Atg). Spermidine has been shown to promote the activation and expression of various Atg genes. preprints.orgnih.gov This is, in part, a consequence of its influence on the upstream signaling pathways like mTOR, AMPK, and SIRT1, as well as its direct inhibition of EP300. preprints.org For instance, the inhibition of EP300 by spermidine leads to an increase in the production of Atg7, Atg11, and Atg15. preprints.org In cucumber plants under salt stress, spermidine treatment was found to upregulate the expression of ATG genes, contributing to salt tolerance. nih.gov Furthermore, spermidine supports the activity of the eukaryotic translation initiation factor 5A (eIF5A), which in turn enhances the synthesis of TFEB, a master regulator of autophagy and lysosomal biogenesis, and Atg3. preprints.org

Autophagosome Formation and Flux Dynamics (LC3, p62, Beclin1)

The culmination of the signaling events initiated by spermidine is the formation of autophagosomes and the dynamic process of autophagic flux. Key protein markers are used to monitor these events.

LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form of LC3 (LC3-I) is converted to its lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. researchgate.net Spermidine treatment has been consistently shown to increase the levels of LC3-II and the formation of LC3 puncta, indicating enhanced autophagosome formation. mdpi.commdpi.com

p62/SQSTM1 (Sequestosome-1): The p62 protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Therefore, a decrease in p62 levels is often indicative of a functional autophagic flux. unimi.it Spermidine treatment has been associated with a reduction in p62 levels, suggesting an efficient clearance of autophagic cargo. ahajournals.orgunimi.it

Beclin1: Beclin1 is a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. unimi.it Spermidine has been shown to increase the expression of Beclin1, further promoting the early stages of autophagy. ahajournals.orgnih.gov

Interactive Data Table: Effects of Spermidine on Key Autophagy Markers

| Marker | Effect of Spermidine | Cellular Context | Reference |

| p-mTOR | Decreased | Experimental Abdominal Aortic Aneurysms | ahajournals.org |

| p-AMPK | Increased | Young and Aged Human iPSC-derived Neurons | mdpi.com |

| SIRT1 | Increased | Aged Rat Cardiac Tissue | aging-us.com |

| EP300 Activity | Inhibited | In vitro and Cultured Human Cells | nih.gov |

| Atg Gene Expression | Increased | Cucumber under Salt Stress | nih.gov |

| LC3-II/LC3-I Ratio | Increased | Colorectal Cancer Cells, Tau-expressing Cells | wjgnet.commdpi.com |

| p62 Levels | Decreased | D-gal-induced Aging Rats, Experimental AAAs | ahajournals.orgunimi.it |

| Beclin1 Levels | Increased | Tau-expressing Cells, Experimental AAAs | ahajournals.orgnih.gov |

Mitophagy Regulation and Mitochondrial Quality Control

Spermidine is a key regulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. This process is vital for maintaining a healthy mitochondrial population and ensuring cellular homeostasis.

Activation of PINK1/PRKN Pathway

Spermidine has been shown to activate the PTEN-induced kinase 1 (PINK1)/Parkin (PRKN) pathway, a primary signaling cascade responsible for initiating mitophagy. preprints.orgnih.govpreprints.orgaging-us.com In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface. researchgate.net

Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins. This ubiquitination acts as a "tag," marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation. preprints.orgpreprints.org Studies have demonstrated that spermidine can enhance the expression of both PINK1 and Parkin, thereby promoting this critical quality control pathway. mdpi.comnih.gov This activation of the PINK1/PRKN pathway by spermidine is a crucial mechanism for ensuring the selective removal of dysfunctional mitochondria. preprints.orgnih.govpreprints.org

Selective Removal of Damaged Mitochondria

The activation of the PINK1/PRKN pathway by spermidine directly leads to the selective removal of damaged mitochondria. preprints.orgnih.gov This process is essential for preventing the accumulation of dysfunctional organelles that can produce excessive reactive oxygen species (ROS) and contribute to cellular stress and damage. preprints.orgnih.gov By promoting the efficient clearance of these compromised mitochondria, spermidine helps to maintain a healthy and functional mitochondrial network. nih.govmdpi.com This selective degradation process, known as mitophagy, is a fundamental aspect of mitochondrial quality control and is critical for cellular health and longevity. preprints.orgmdpi.com

Mitochondrial Bioenergetics and Function

Spermidine also plays a significant role in enhancing mitochondrial bioenergetics, the processes by which mitochondria generate ATP, the primary energy currency of the cell.

Enhancement of Oxidative Phosphorylation (OXPHOS)

Research has consistently shown that spermidine supplementation can enhance oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria. nih.govuky.eduspandidos-publications.comnih.gov Studies in various models, including human-induced pluripotent stem cell-derived neurons and aged mouse tissues, have demonstrated that spermidine treatment leads to an increase in the oxygen consumption rate (OCR), a key indicator of OXPHOS activity. nih.govuky.edukyoto-u.ac.jp This enhancement of OXPHOS results in increased ATP production, providing cells with more energy to carry out their functions. nih.govmdpi.commdpi.com The ability of spermidine to boost mitochondrial respiration suggests its potential to counteract age-related declines in energy metabolism. nih.govresearchgate.net

Maintenance of Mitochondrial Membrane Potential (Δψm)

The mitochondrial membrane potential (Δψm) is a critical parameter for mitochondrial function, as it drives ATP synthesis and other essential transport processes across the inner mitochondrial membrane. Spermidine has been found to help maintain a healthy Δψm. nih.govuky.eduspandidos-publications.com Studies have reported that spermidine treatment can increase the mitochondrial membrane potential in various cell types, including neurons. nih.govmdpi.commdpi.com By preserving the Δψm, spermidine ensures the efficient functioning of the electron transport chain and subsequent ATP production. spandidos-publications.com

Modulation of Mitochondrial Respiration

Research Findings on Spermidine's Effects on Mitochondrial Function

| Parameter | Model System | Observed Effect of Spermidine | Reference |

| PINK1/PRKN Pathway | C. elegans, Human cells | Activation of the pathway, leading to mitophagy. | preprints.orgaging-us.com |

| Mitophagy | Drosophila, Human cells | Induction of mitophagy for removal of damaged mitochondria. | preprints.orgnih.gov |

| Oxidative Phosphorylation (OXPHOS) | Human neurons, Mouse CD8+ T cells | Enhanced oxygen consumption rate and ATP production. | nih.govuky.edu |

| Mitochondrial Membrane Potential (Δψm) | Human neurons, Spinal cord mitochondria | Increased and maintained membrane potential. | nih.govspandidos-publications.com |

| Mitochondrial Respiration | Human neurons, Mouse hippocampus | Increased basal, maximal, and spare respiratory capacity. | nih.govresearchgate.net |

Regulation of ATP Production

Spermidine has been shown to enhance mitochondrial bioenergetics, leading to an increase in adenosine (B11128) triphosphate (ATP) production. Studies on human-induced pluripotent stem cell-derived neurons, both young and aged, have demonstrated that treatment with spermidine leads to a significant increase in ATP levels. nih.govmdpi.com For instance, a 48-hour treatment with spermidine at concentrations ranging from 0.1 µM to 2 µM resulted in a notable rise in ATP production in young neurons, with the 2 µM concentration showing the highest augmentation. nih.gov Similar positive effects on ATP production were observed in aged neurons as well. nih.gov

In a cellular model of tauopathy, a condition associated with neurodegenerative diseases, spermidine treatment was found to improve mitochondrial respiration and subsequently increase ATP production in both control and disease-model cells. mdpi.commdpi.com Specifically, a 48-hour treatment with 0.1 μM spermidine increased ATP levels by 6% in vector cells and 5% in P301L tau-expressing cells. mdpi.com Furthermore, research on human aortic valve interstitial cells from patients with aortic stenosis revealed that spermidine treatment enhanced the oxygen consumption rate, leading to increased ATP production. nih.gov These findings collectively suggest that spermidine plays a vital role in optimizing mitochondrial function to boost cellular energy supply.

Activation of Mitochondrial Trifunctional Protein (MTP)

Recent research has identified the mitochondrial trifunctional protein (MTP) as a direct target of spermidine. kyoto-u.ac.jpnih.gov MTP is a key enzyme complex in the mitochondrial fatty acid β-oxidation pathway, a major process for energy production. Biochemical analyses have revealed that spermidine binds with strong affinity to both the α and β subunits of MTP. kyoto-u.ac.jpnih.gov This binding is allosteric, meaning it occurs at a site other than the enzyme's active site, and enhances the enzymatic activities of MTP. kyoto-u.ac.jpnih.gov

The activation of MTP by spermidine has significant implications for cellular metabolism and immune function. For example, in CD8+ T cells, spermidine supplementation was shown to enhance fatty acid oxidation (FAO) and improve antitumor immunity, a process dependent on MTP activity. kyoto-u.ac.jpnih.gov The T cell-specific deletion of the MTP α subunit nullified the beneficial effects of spermidine on immunotherapy, confirming that MTP is a required mediator for spermidine-dependent T cell activation. kyoto-u.ac.jpnih.gov Furthermore, studies in Ganoderma lucidum have shown that spermidine promotes the translation of key enzymes for long-chain fatty acid β-oxidation, including MTP, thereby enhancing mitochondrial respiration under heat stress. nih.gov

Interestingly, spermine (B22157), another polyamine derived from spermidine, also binds to MTP but acts as a competitive inhibitor of spermidine-induced FAO activity. kyoto-u.ac.jpkyoto-u.ac.jp This suggests a delicate balance between spermidine and spermine levels is crucial for regulating fatty acid oxidation.

Role of eIF5A Hypusination in Mitochondrial Complex Activity

Spermidine serves as the essential substrate for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A), a process known as hypusination. kyoto-u.ac.jpnih.govmdpi.com This modification is critical for the function of eIF5A in protein synthesis and has been linked to mitochondrial function. kyoto-u.ac.jpnih.govmdpi.com

Research indicates that spermidine-mediated eIF5A hypusination is crucial for the translation of mitochondrial proteins. nih.gov In Ganoderma lucidum, spermidine was found to promote the translation of mitochondrial complexes I and II, which are essential components of the electron transport chain responsible for ATP production. nih.gov Knockdown of the spermidine synthase gene led to a reduction in eIF5A hypusination and a subsequent decrease in the activity and protein levels of these mitochondrial complexes. nih.gov This demonstrates that spermidine's effect on mitochondrial complex activity is mediated through its influence on eIF5A hypusination. nih.gov

Furthermore, studies in Drosophila have shown that levels of hypusinated eIF5A decline with age in the brain, but can be boosted by dietary spermidine. researchgate.net Attenuating eIF5A hypusination in these flies resulted in mitochondrial respiration defects that resemble age-related mitochondrial decay. researchgate.net This highlights the importance of the spermidine-eIF5A axis in maintaining mitochondrial health and function throughout the aging process. While eIF5A hypusination is a key mechanism, some studies suggest that spermidine may also have direct, eIF5A-independent effects on mitochondrial function. mdpi.com

Redox Homeostasis and Oxidative Stress Mitigation

Spermidine phosphate (B84403) salt plays a significant role in maintaining cellular redox balance and protecting against oxidative damage. It achieves this through multiple mechanisms, including the direct scavenging of harmful reactive oxygen species and the enhancement of the cell's own antioxidant defense systems.

Suppression of Reactive Oxygen Species (ROS) Accumulation

Spermidine has been shown to effectively suppress the accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.govkyoto-u.ac.jpcas.cznih.govnih.govfrontiersin.org In models of inflammation using macrophages, spermidine pretreatment markedly attenuated the increase in intracellular ROS production stimulated by lipopolysaccharide (LPS). nih.govbiomolther.org This protective effect was also observed in a zebrafish model, where spermidine inhibited LPS-induced ROS accumulation. nih.govbiomolther.org

Studies in plants have also demonstrated spermidine's ability to combat oxidative stress. In rice chloroplasts under salt stress, exogenous spermidine decreased the accumulation of ROS. cas.cz Similarly, in Kentucky bluegrass and cucumber seedlings subjected to salinity stress, spermidine treatment alleviated oxidative stress by reducing the contents of superoxide (B77818) anions (O₂·⁻) and hydrogen peroxide (H₂O₂). nih.govmdpi.com Transgenic tobacco plants with elevated endogenous spermidine levels also showed significantly reduced ROS accumulation under salt stress. frontiersin.org Furthermore, research on human-induced pluripotent stem cell-derived neurons revealed a dose-dependent reduction in total mitochondrial ROS levels after spermidine treatment. nih.gov

Enhancement of Antioxidant Enzyme Activity (SOD, Catalase)

Spermidine enhances the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for detoxifying ROS. cas.cznih.govmdpi.comfrontiersin.orgashs.org In salt-stressed rice, spermidine treatment increased the activities of SOD and CAT. cas.cz Similarly, in oat seedlings under salt stress, the application of spermidine further enhanced the activities of SOD and CAT. frontiersin.org

Studies on cucumber seedlings exposed to salinity have shown that spermidine treatment increased the activity of SOD and CAT, helping to mobilize the plant's antioxidant defenses. mdpi.comashs.org In Kentucky bluegrass, exogenous spermidine further boosted the activities of SOD and CAT under salt stress conditions. nih.gov This enhancement of antioxidant enzyme activity by spermidine contributes significantly to its ability to mitigate oxidative damage and maintain cellular health.

Attenuation of Lipid Peroxidation and Protein Oxidation

A critical consequence of excessive ROS is the oxidative damage to cellular components, including lipids and proteins. Spermidine has been demonstrated to protect against this damage. It effectively attenuates lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to membrane damage. cas.czfrontiersin.orgresearchgate.netresearchgate.net This is often measured by the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.

In various plant species under stress conditions, spermidine treatment has been shown to decrease MDA content, indicating a reduction in lipid peroxidation. cas.cznih.govfrontiersin.org For example, in salt-stressed rice chloroplasts and oat seedlings, spermidine application led to lower MDA accumulation. cas.czfrontiersin.org Similarly, in Kentucky bluegrass under salinity stress, exogenous spermidine decreased MDA levels. nih.gov

Beyond lipids, spermidine also protects proteins from oxidative damage. frontiersin.org Research using OxyBlot analysis has shown that upregulated levels of endogenous spermidine in transgenic tobacco plants have antioxidative effects that contribute to protein homeostasis by protecting against stress-induced protein oxidation. frontiersin.org Furthermore, in vitro studies have demonstrated that spermidine can directly inhibit the oxidation of the lipid and protein components of low-density lipoprotein (LDL) particles, a key event in the development of atherosclerosis. mdpi.comnih.gov This protection is attributed, at least in part, to spermidine's ability to scavenge hydroxyl radicals. nih.gov

Modulation of Inflammatory Responses

Spermidine phosphate salt exhibits significant anti-inflammatory properties by intervening in key signaling pathways and cellular responses that drive inflammation. Its mechanisms of action include the suppression of pro-inflammatory transcription factors, reduction of inflammatory cytokine production, and modulation of immune cell activity.

Inhibition of NF-κB Pathway Activation

A central mechanism of spermidine's anti-inflammatory effect is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. biomolther.orgnih.gov Under normal conditions, NF-κB, a critical transcription factor for numerous pro-inflammatory genes, is held inactive in the cytoplasm by its inhibitor, IκB-α. biomolther.orgnih.gov Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB-α is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes. nih.govnih.gov

Research has demonstrated that spermidine treatment effectively suppresses this process. In models using LPS-stimulated macrophages, spermidine has been shown to attenuate the degradation of IκB-α and inhibit the nuclear translocation of the NF-κB p65 subunit. nih.govmdpi.com This inactivation of NF-κB signaling downregulates the expression of a suite of pro-inflammatory genes, thereby exerting a potent anti-inflammatory effect. biomolther.orgnih.gov Some studies suggest this inhibition may be linked to spermidine's ability to reduce the accumulation of reactive oxygen species (ROS), which can act as signaling molecules that activate the NF-κB pathway. biomolther.orgmdpi.com Further research indicates that spermidine can also inhibit the ubiquitination of Receptor-Interacting Protein 1 (RIP1), a key event upstream of NF-κB activation in the TNF-α signaling pathway. nih.gov

Table 1: Research Findings on Spermidine's Inhibition of the NF-κB Pathway

| Cell/Model System | Stimulant | Key Findings | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Suppressed nuclear translocation of NF-κB p65 subunit; inhibited IκB-α degradation. | nih.gov |

| BV2 Microglial Cells | LPS | Attenuated translocation of NF-κB p65 subunit to the nucleus. | nih.gov |

| Human Chondrocytes | IL-1β | Suppressed IL-1β-induced phosphorylation of IκBα and p65. | frontiersin.org |

| Human Fibroblast-like Synoviocytes | TNF-α | Inhibited TNF-α-induced NF-κB/p65 activation by suppressing RIP1 ubiquitination. | nih.gov |

| Retinal Pigment Epithelial Cells | High Glucose | Mitigated high glucose-induced nuclear localization of NF-κB. | mdpi.com |

Reduction of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-18)

Consistent with its inhibition of the NF-κB pathway, spermidine significantly reduces the expression and secretion of several key pro-inflammatory cytokines. Studies have repeatedly shown that pretreatment with spermidine markedly attenuates the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in macrophages and microglial cells stimulated with LPS. biomolther.orgnih.govnih.gov This reduction occurs at both the mRNA and protein levels, indicating that spermidine's inhibitory action takes place at the transcriptional level. biomolther.orgnih.gov

Spermidine also impacts the inflammasome, a multiprotein complex responsible for activating caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms. In activated microglia, spermidine has been found to dose-dependently reduce the release of IL-1β and IL-18. biorxiv.org This is achieved not by altering the transcription of the cytokine genes, but by interfering with the inflammasome's processing pathway. biorxiv.org Evidence suggests that spermidine reduces the assembly of the NLRP3 inflammasome and the subsequent cleavage of caspase-1 and its substrate, Gasdermin D, leading to an accumulation of unprocessed pro-IL-1β within the cell. biorxiv.org

Table 2: Spermidine's Effect on Pro-inflammatory Cytokine Expression

| Cytokine | Cell/Model System | Effect of Spermidine | Reference |

|---|---|---|---|

| TNF-α | RAW 264.7 Macrophages | Decreased LPS-induced production and mRNA/protein expression. | biomolther.orgnih.gov |

| BV2 Microglial Cells | Attenuated LPS-induced production and mRNA expression. | nih.gov | |

| Human Mononuclear Cells | Suppressed LPS-induced synthesis. | nih.gov | |

| IL-1β | RAW 264.7 Macrophages | Decreased LPS-induced production and mRNA/protein expression. | biomolther.orgnih.govresearchgate.net |

| Activated Microglia | Reduced LPS/ATP-induced release; increased intracellular pro-IL-1β levels. | biorxiv.org | |

| SAMP8 Mouse Brain | Reduced expression. | researchgate.net | |

| IL-18 | Activated Microglia | Reduced LPS/ATP-induced release. | biorxiv.org |

| SAMP8 Mouse Brain | Reduced expression. | researchgate.net |

Impact on Immune Cell Migration and Activation (Monocytes, Neutrophils, Macrophages)

Spermidine's immunomodulatory effects extend to influencing the migration and activation state of key innate immune cells. In a zebrafish model of inflammation, spermidine treatment was shown to significantly reduce the inflammation-associated migration of both neutrophils and macrophages to the site of injury. biomolther.orgnih.gov Similarly, in a mouse model of abdominal aortic aneurysm, spermidine administration reduced the infiltration of macrophages, T cells, and neutrophils into the aortic tissue and decreased the levels of circulating inflammatory monocytes and neutrophils. ahajournals.org

Beyond inhibiting recruitment, spermidine can modulate the functional phenotype of macrophages. Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. Studies have shown that spermidine promotes a shift from the M1 to the M2 state. oup.comdovepress.com In vitro, spermidine treatment of M1-polarized macrophages decreased the expression of M1 markers (like MHCII and CD86) and upregulated M2 markers (such as CD206 and CD163). oup.com This polarization towards an anti-inflammatory phenotype contributes to the resolution of inflammation and tissue repair. oup.com

Gene Expression and Translational Control

This compound plays a fundamental role in the regulation of gene expression, acting at both the translational and transcriptional levels. It influences the efficiency of protein synthesis through its effects on ribosomes and translation factors, and it directly interacts with nucleic acids to affect their stability and conformation.

Regulation of Ribosomal Function and Protein Synthesis Efficiency

Polyamines are essential for optimal protein synthesis. They are found associated with ribosomes and are known to stimulate the assembly of ribosomal subunits and enhance the synthesis of various proteins. asm.org Spermidine, in particular, has been shown to be critical for stabilizing the 30S ribosomal subunit in bacteria like Staphylococcus aureus. nih.gov High-resolution cryo-electron microscopy reveals that spermidine helps maintain the proper conformation of helix 44 of the 16S rRNA, a crucial region for subunit association and tRNA interaction. nih.gov

An excess of spermidine can, however, inhibit protein synthesis, possibly by displacing essential magnesium ions (Mg²⁺) that are critical for ribosome stability and function. asm.org The cell maintains a balance, as spermidine can also lower the requirement for Mg²⁺ in some translational processes. cell-stress.com

One of the most critical functions of spermidine in translation is its role as the exclusive precursor for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). cell-stress.compnas.org This unique post-translational modification is essential for the activity of eIF5A, which facilitates the translation of mRNAs containing specific motifs, such as poly-proline tracts, by resolving ribosomal stalling. cell-stress.com As cellular spermidine levels decline with age, this can lead to insufficient eIF5A hypusination and impaired protein synthesis, a defect that can be rescued by external spermidine supplementation. cell-stress.compnas.org

Interaction with Nucleic Acids (DNA, RNA Stability and Conformation)

As a polycation at physiological pH, spermidine interacts strongly with the negatively charged phosphate backbone of nucleic acids. wikipedia.orgplos.org This electrostatic interaction is a primary mechanism through which spermidine influences the structure and stability of both DNA and RNA. nih.govoup.comasm.org

Interaction with DNA: Spermidine binding to DNA is largely non-specific in terms of base sequence and occurs primarily via the phosphate groups. oup.comresearchgate.net This interaction stabilizes the DNA duplex structure and can induce DNA condensation, a process crucial for packing DNA within the cell nucleus and bacterial nucleoid. plos.orgresearchgate.net The binding affinity is sensitive to the ionic strength of the environment; higher concentrations of inorganic cations like Na⁺ and Mg²⁺ can compete with spermidine for binding sites on the DNA. nih.govasm.org

Interaction with RNA: Spermidine also binds to and stabilizes RNA structures. It has been shown to stabilize A-form helices, which are characteristic of RNA duplexes and RNA-DNA hybrids. nih.govoup.com This stabilization is distinct from that provided by Mg²⁺ ions. oup.com The interaction is not merely a general charge neutralization; spermidine can selectively stabilize specific RNA conformations, such as those containing bulged stems, which can in turn modulate RNA-protein interactions and the translation of specific mRNAs. oup.com While high concentrations of polyamines can condense DNA, most cellular RNA remains soluble, suggesting a different mode of interaction, possibly involving spermidine binding deep within the major groove of RNA, which limits intermolecular bridging. nih.gov

Table 3: Characteristics of Spermidine Interaction with Nucleic Acids

| Nucleic Acid | Type of Interaction | Key Effects | Reference |

|---|---|---|---|

| DNA | Electrostatic with phosphate backbone. | Stabilizes duplex, induces condensation, protects against denaturation. | plos.orgnih.govresearchgate.net |

| Binds to major and minor grooves. | Modulates DNA secondary structure. | plos.orgoup.com | |

| RNA | Electrostatic with phosphate backbone. | Stabilizes A-form helical structures. | nih.govoup.com |

| Specific conformational binding. | Selectively stabilizes structures like bulged stems, modulates translation. | oup.com | |

| RNA-DNA Hybrids | Binds and stabilizes hybrid helix. | Stabilizes conformation close to A-DNA. | nih.gov |

Influence on Transcription Factor Activity (TFEB)

Spermidine plays a crucial role in regulating the activity of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. tandfonline.comtandfonline.com Autophagy is a cellular process responsible for the degradation and recycling of damaged cellular components, and its proper functioning is vital for cellular health and the prevention of age-related diseases.

The influence of spermidine on TFEB is mediated through a unique post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.gov Spermidine serves as the essential precursor for the hypusination of eIF5A, a modification necessary for its activity. tandfonline.comnih.gov This activated, hypusinated eIF5A is then required for the efficient translation of TFEB mRNA into protein. tandfonline.comtandfonline.comnih.gov

Research has shown that spermidine levels decline with age, leading to reduced eIF5A hypusination and consequently, decreased TFEB expression and autophagic activity. tandfonline.comnih.gov This age-related decline in the spermidine-eIF5A-TFEB axis has been linked to compromised immune function, particularly in B cells. tandfonline.comtandfonline.comnih.gov Supplementation with spermidine has been demonstrated to restore this pathway, enhancing TFEB expression and rejuvenating the function of aged B cells. tandfonline.comnih.gov

The connection between spermidine, eIF5A, and TFEB highlights a critical mechanism by which this polyamine regulates cellular homeostasis and counters the effects of aging. By promoting the synthesis of a key autophagy-regulating transcription factor, spermidine helps maintain the cell's ability to clear dysfunctional components and preserve its function. tandfonline.commdpi.comnutricion.org

Post-Translational Modifications (eIF5A Hypusination, Protein Deacetylation)

Spermidine's influence extends to critical post-translational modifications that regulate the function of various proteins. These modifications, namely eIF5A hypusination and protein deacetylation, are central to its cellular and molecular effects.

eIF5A Hypusination

The most well-documented post-translational modification directly dependent on spermidine is the hypusination of the eukaryotic translation initiation factor 5A (eIF5A). tandfonline.comnih.gov This unique and essential modification involves the enzymatic transfer of a butylamine (B146782) group from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor, forming an intermediate called deoxyhypusine, which is then hydroxylated to form the mature hypusine residue. tandfonline.com

Hypusinated eIF5A is crucial for the translation of a specific subset of mRNAs, particularly those containing polyproline motifs that can cause ribosomal stalling. tandfonline.com By facilitating the translation of these specific transcripts, hypusinated eIF5A plays a vital role in various cellular processes, including cell proliferation, differentiation, and stress responses. nih.gov

The significance of the spermidine-eIF5A axis is underscored by its involvement in mitochondrial function. tandfonline.comasm.org Studies have shown that spermidine-dependent hypusination of eIF5A is necessary for the synthesis of certain mitochondrial proteins. tandfonline.comasm.org A decline in spermidine levels and subsequent reduction in hypusinated eIF5A with age can lead to mitochondrial dysfunction, a hallmark of the aging process. tandfonline.com

Protein Deacetylation

Spermidine also influences cellular function by modulating protein deacetylation. It achieves this primarily by inhibiting the activity of histone acetyltransferases (HATs), particularly p300 (EP300). mdpi.comresearchgate.netnih.gov Histone acetyltransferases add acetyl groups to lysine residues on histone proteins, a modification that generally leads to a more open chromatin structure and increased gene transcription. By inhibiting HATs, spermidine promotes a more condensed chromatin state, leading to the transcriptional repression of certain genes.

This inhibitory effect on HATs also has implications for autophagy. By inhibiting EP300, spermidine can promote the deacetylation of various autophagy-related proteins, which can enhance autophagic flux. researchgate.netnih.gov This represents another pathway through which spermidine can induce this critical cellular maintenance process, independent of the TFEB pathway.

Furthermore, the catabolism of spermidine and spermine is carried out by the enzyme spermidine/spermine N1-acetyltransferase (SSAT1). nih.gov Interestingly, SSAT1 can also acetylate the hypusine residue of eIF5A, leading to its inactivation. nih.gov This suggests a complex regulatory interplay between polyamine metabolism and eIF5A activity.

The table below summarizes the key molecular players and their roles in the cellular actions of spermidine.

| Molecule | Role | Cellular Process |

| Spermidine | Precursor for hypusination; Inhibits histone acetyltransferases. | Autophagy, Protein Synthesis, Gene Regulation |

| TFEB | Master transcription factor for lysosomal biogenesis and autophagy. | Autophagy, Cellular Clearance |

| eIF5A | Translation initiation factor requiring hypusination for activity. | Protein Synthesis |

| Hypusine | Unique amino acid modification on eIF5A derived from spermidine. | Activation of eIF5A |

| p300 (EP300) | Histone acetyltransferase inhibited by spermidine. | Gene Transcription, Protein Acetylation |

| SSAT1 | Enzyme that acetylates spermidine/spermine and can inactivate eIF5A. | Polyamine Catabolism, Regulation of eIF5A |

Preclinical Research on Spermidine S Roles in Biological Systems

Aging and Longevity Studies in Model Organisms

Spermidine (B129725) has been identified as a key molecule in the modulation of aging and the extension of lifespan across multiple species. Its intracellular concentration is known to decline with age, and research suggests that exogenous supplementation can counteract many age-related detriments. aginganddisease.orgtavernarakislab.gr

Exogenous spermidine supplementation has been shown to extend the lifespan of yeast, flies, worms, and mice. aginganddisease.orgtavernarakislab.gr The primary mechanism underlying this effect is the induction of autophagy, a cellular process for degrading and recycling damaged components. aginganddisease.orgreinventionjournal.orgaging-us.com

Yeast (Saccharomyces cerevisiae) : In this single-celled organism, spermidine extends both chronological and replicative lifespan. tavernarakislab.graging-us.com It triggers autophagy by causing epigenetic changes, specifically through the inhibition of histone acetyltransferases (HATs), which leads to the deacetylation of histone H3. tavernarakislab.graging-us.com This process suppresses oxidative stress and subsequent necrotic cell death. tavernarakislab.gr The lifespan-extending effect is nullified when key autophagy-related genes (Atg) are knocked out. aginganddisease.orgaging-us.com

Nematodes (Caenorhabditis elegans) : Supplementing the diet of these worms with spermidine extended their lifespan by up to 15%. tavernarakislab.gr This longevity is critically dependent on the induction of autophagy. tavernarakislab.graging-us.comtavernarakislab.gr

Flies (Drosophila melanogaster) : Dietary spermidine administration markedly extends the lifespan of fruit flies. tavernarakislab.grtavernarakislab.gr This effect is linked to the induction of autophagy. aginganddisease.orgtavernarakislab.gr Beyond lifespan, spermidine protects against age-related decline in locomotion and improves memory, effects that rely on a process known as hypusination. mdc-berlin.de

Table 1: Spermidine's Lifespan Extension in Model Organisms

| Model Organism | Key Findings | Primary Mechanisms | Citations |

|---|---|---|---|

| Yeast | Extends chronological & replicative lifespan. | Autophagy induction via histone deacetylation. | aginganddisease.orgtavernarakislab.graging-us.com |

| Nematodes | Increases mean and maximum lifespan by ~15%. | Autophagy induction. | tavernarakislab.graging-us.comtavernarakislab.gr |

| Flies | Extends lifespan, improves locomotion and memory. | Autophagy induction, hypusination. | aginganddisease.orgtavernarakislab.grmdc-berlin.de |

| Rodents | Prolongs lifespan, provides cardioprotection. | Systemic autophagy induction, improved mitochondrial function. | aginganddisease.orgnih.govpreprints.org |

Cellular senescence, a state of irreversible cell cycle arrest, is a hallmark of aging. Spermidine has demonstrated the ability to prevent and even reverse this process in certain cell types.

A key area of impact is on immune senescence. Research shows that spermidine can rejuvenate aged B lymphocytes. nih.gov In older B cells, depleted spermidine levels lead to reduced autophagy, impairing their function. nih.govresearchgate.net Supplementation with spermidine restores autophagy by promoting the synthesis of the transcription factor TFEB through a mechanism involving the hypusination of the translation factor eIF5A. nih.govresearchgate.net This process effectively reverses the functional decline of these crucial immune cells. nih.gov

In other models, such as lung fibrosis in mice, spermidine treatment was found to lessen premature cellular senescence induced by chemical damage. researchgate.net It also protected cultured cardiomyocytes from induced senescence. aging-us.com

Cardiovascular System Research

Spermidine exhibits significant protective effects on the cardiovascular system, addressing multiple aspects of age-related and disease-induced cardiac and vascular decline.

In various animal models, spermidine has been shown to protect the heart from the strains of aging and disease.

In Mice : Spermidine supplementation enhances cardiac autophagy, mitophagy, and mitochondrial respiration. nih.govresearchgate.net These actions help reduce age-related cardiac hypertrophy (enlargement) and preserve diastolic function. nih.govresearchgate.net

In Rats : In a rat model of hypertension-induced congestive heart failure, spermidine feeding lowered systemic blood pressure, prevented cardiac hypertrophy, and improved the heart's ability to relax and fill (diastolic function), thereby delaying the progression to heart failure. nih.govresearchgate.net In aged rats, spermidine treatment reversed structural deterioration of the myocardium, reduced fibrosis, and inhibited cardiomyocyte apoptosis. nih.gov These effects were linked to the modulation of metabolic pathways involved in immune response and lipid metabolism. nih.gov

In Disease Models : In a mouse model of diabetic cardiomyopathy, spermidine demonstrated protective effects by reducing oxidative stress, endoplasmic reticulum stress, and a form of iron-dependent cell death known as ferroptosis. nih.gov

Table 2: Cardioprotective Effects of Spermidine in Animal Models

| Animal Model | Condition | Key Protective Effects | Mechanisms | Citations |

|---|---|---|---|---|

| Mice | Physiological Aging | Reduced hypertrophy, preserved diastolic function. | Enhanced autophagy, mitophagy, mitochondrial respiration. | nih.govresearchgate.netresearchgate.net |

| Rats | Hypertension-Induced Heart Failure | Lowered blood pressure, prevented hypertrophy. | Improved diastolic function, increased titin phosphorylation. | nih.govresearchgate.net |

| Aged Rats | Physiological Aging | Reversed myocardial alterations, reduced fibrosis & apoptosis. | Modulation of immune, coagulation, and lipid pathways. | nih.gov |

| Mice | Diabetic Cardiomyopathy | Improved cardiac function. | Reduced oxidative stress, endoplasmic reticulum stress, and ferroptosis. | nih.gov |

Spermidine has shown promise in preventing the formation of abdominal aortic aneurysms (AAAs) in experimental settings. In mouse models where AAA is induced by enzymatic degradation of the aorta, spermidine administration significantly limited the development of aneurysms. nih.govwlv.ac.uksigmaaldrich.com

The protective mechanisms are multifaceted. Spermidine treatment helped preserve the structural integrity of the aortic wall by maintaining medial elastin (B1584352) and smooth muscle cells. nih.govahajournals.org It also attenuated inflammation, significantly reducing the infiltration of immune cells like macrophages and T cells into the aortic tissue. nih.govsigmaaldrich.comahajournals.org A central mechanism appears to be the promotion of autophagy within the aortic wall, as evidenced by an increase in autophagy-related proteins and modulation of regulatory pathways involving mTOR and Beclin1. nih.gov

The aging process leads to stiffening of the arteries and endothelial dysfunction, both major risk factors for cardiovascular disease. Studies in old mice have shown that spermidine supplementation can reverse these age-related phenotypes. nih.govnih.gov

Treatment with spermidine successfully normalized aortic stiffness and restored the function of the endothelium, the inner lining of blood vessels. nih.govnih.gov These improvements are attributed to spermidine's ability to reduce arterial oxidative stress by lowering levels of superoxide (B77818) and nitrotyrosine. nih.govnih.gov It also decreased the accumulation of advanced glycation end-products (AGEs), which are cross-linked proteins that contribute to arterial stiffness. nih.gov Furthermore, spermidine treatment enhanced markers of autophagy in the aorta, suggesting this cellular renewal process is crucial for its vascular anti-aging effects. nih.govnih.gov

Neurological System Research

Spermidine has demonstrated significant neuroprotective properties in various experimental models of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and tauopathies. sci-hub.sebiorxiv.orgneurores.orgaging-us.comnih.govresearchgate.net The primary mechanism often cited for these effects is the induction of autophagy, a cellular process that clears damaged components, including aggregate-prone proteins. sci-hub.senih.govaging-us.com

For PD, research in rat models demonstrated that spermidine administration protected dopaminergic neurons from loss, attenuated neuroinflammation, and restored monoamine levels. neurores.orgbiorxiv.org In both Drosophila and C. elegans models expressing human α-synuclein, the main component of Lewy bodies, spermidine administration rescued the loss of dopaminergic neurons and alleviated cellular demise, effects that were linked to autophagy induction. nih.gov

Regarding tauopathies, which are characterized by the aggregation of tau protein, spermidine has also shown protective effects. nih.govbiorxiv.org In a cellular model of tauopathy using SH-SY5Y cells expressing mutant tau, spermidine was found to rescue deficits in bioenergetics and mitophagy. mdpi.com Furthermore, in a fly model of tauopathy, a partial reduction of spermine (B22157) synthase, which leads to a mild elevation of spermidine, reduced human tau protein accumulation by enhancing autophagic flux. nih.govbiorxiv.org

Table 2: Neuroprotective Effects of Spermidine in Neurodegeneration Models To view the data, click the "Sort" button to organize the information as needed.

| Disease Model | Experimental System | Key Neuroprotective Findings | Primary Associated Mechanism | Citations |

| Alzheimer's Disease | APPPS1 mice | Reduced soluble Aβ; decreased neuroinflammation. | Enhanced Aβ degradation; anti-inflammatory effects on microglia. | biorxiv.orgresearchgate.netnih.gov |

| Alzheimer's Disease | C. elegans (Aβ and tau co-expression) | Inhibited memory loss. | PINK1-PDR1-dependent mitophagy. | aging-us.com |

| Parkinson's Disease | Rotenone-induced rat model | Prevented loss of dopaminergic neurons; attenuated neuroinflammation. | Autophagy induction. | neurores.orgbiorxiv.org |

| Parkinson's Disease | Drosophila & C. elegans (α-synuclein expression) | Rescued loss of dopaminergic neurons; alleviated motor dysfunction. | Autophagy induction. | nih.gov |

| Tauopathy | SH-SY5Y cells (P301L mutant tau) | Rescued bioenergetic and mitophagy deficits. | Improved mitochondrial respiration and autophagy/mitophagy. | mdpi.com |

| Tauopathy | Drosophila (human tau expression) | Reduced tau protein accumulation. | Enhanced autophagic flux. | nih.govbiorxiv.org |

Spermidine has been shown to support and preserve the energy metabolism of neurons in several preclinical models. aging-us.commdpi.commdpi.comnih.govnih.gov This is crucial as mitochondrial dysfunction and impaired bioenergetics are common features of aging and neurodegenerative diseases. aging-us.commdpi.commdpi.comdoctaris.com

In studies using induced pluripotent stem cell (iPSC)-derived human neurons, spermidine treatment was found to enhance mitochondrial bioenergetics. mdpi.comnih.govnih.gov Specifically, it increased the production of adenosine (B11128) triphosphate (ATP) and the mitochondrial membrane potential, while also improving mitochondrial respiration in both young and aged neurons. mdpi.comnih.govnih.gov Similarly, in a mouse neuroblastoma (N2a) cell aging model, spermidine pretreatment helped maintain mitochondrial stability, mitochondrial membrane potential, oxygen utilization, and ATP production. nih.gov

In the senescence-accelerated mouse prone 8 (SAMP8) model, which is used to study brain aging, oral administration of spermidine was found to balance mitochondrial dynamics and maintain energy for neurons. aging-us.com This was evidenced by the regulation of mitochondrial fusion and fission proteins (MFN1, MFN2, DRP1), an increase in the mitochondrial protein COX IV, and a rise in ATP concentration. aging-us.com Furthermore, in a cellular model of tauopathy, spermidine treatment rescued deficits in mitochondrial respiration, mitochondrial membrane potential, and ATP production. mdpi.com

Preclinical research indicates that spermidine can positively influence the expression of key neurotrophic factors and synaptic proteins that are vital for neuronal survival, synaptic plasticity, and cognitive function. aging-us.comnih.govaging-us.comresearchgate.netresearchgate.net

In a study using the senescence-accelerated mouse (SAMP8) model, oral administration of spermidine led to a significant increase in the expression of Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and the postsynaptic density proteins PSD95 and PSD93 in the brains of the mice. aging-us.comnih.govaging-us.comresearchgate.netresearchgate.net The elevation of these factors is associated with improved synaptic plasticity and is crucial for learning and memory. aging-us.comnih.gov

In a Parkinson's disease model, the neuroprotective effects of spermidine were linked to the activation of the BDNF-TrkB-PI3K/AKT signaling pathway, suggesting an indirect neuroprotective mechanism through the regulation of this crucial neurotrophic factor. nih.gov

Spermidine exhibits a complex, concentration-dependent modulatory effect on N-methyl-D-aspartate (NMDA) receptors, which are central to glutamate-mediated excitotoxicity. sci-hub.se At low physiological concentrations, spermidine can act as a positive allosteric modulator, facilitating the opening of the NMDA receptor channel. sci-hub.se However, at higher concentrations, it can have an antagonistic effect, thereby reducing the excitotoxic damage caused by excessive NMDA receptor activation. sci-hub.se This dual role suggests spermidine may help maintain glutamatergic homeostasis.

Studies have shown that spermidine can protect against excitotoxicity by inhibiting the over-activation of specific NMDA receptor subunits. sci-hub.se In human primary cerebral cortical cultures, spermine-induced neurotoxicity was found to be dependent on NMDA receptor activation and could be blocked by NMDA receptor antagonists. csic.es Conversely, other research in cerebellar granule neurons suggested that spermine-induced toxicity can occur independently of its actions at NMDA receptors, pointing to other pathways like free-radical formation. nih.gov Furthermore, spermidine has been reported to decrease excitotoxicity by inhibiting the pro-inflammatory cytokine IL-1β and resisting alterations in the balance of GABA and glutamate (B1630785) levels in the brain. sci-hub.se

Spermidine demonstrates significant anti-inflammatory and anti-apoptotic effects in the context of the neurological system. sci-hub.seaging-us.comdoctaris.com It has been shown to inhibit microglial activation and reduce the production of pro-inflammatory cytokines, which are key contributors to neuroinflammation and subsequent neurodegeneration. sci-hub.senih.govnih.gov

In the APPPS1 mouse model of Alzheimer's disease, oral spermidine treatment decreased AD-associated neuroinflammation. researchgate.netnih.gov It significantly reduced the brain levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-12, IL-4, and IL-5. nih.govbiorxiv.org Mechanistically, spermidine appears to target microglia, promoting an anti-inflammatory and phagocytic phenotype. researchgate.netnih.gov It was also found to interfere directly with the assembly of the inflammasome in microglia. researchgate.net In models of Parkinson's disease, spermidine reduced the activation of pro-inflammatory M1 microglia and promoted the switch to an anti-inflammatory M2 phenotype. nih.gov

Regarding apoptosis, or programmed cell death, spermidine has been shown to prevent neuronal death in various models. aging-us.comdsgip.de In the brains of aging SAMP8 mice, spermidine decreased the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, while increasing the level of the anti-apoptotic protein Bcl-2. aging-us.com These actions help to prevent the cellular senescence and neuronal loss associated with aging and neurodegenerative conditions. sci-hub.sedsgip.de

Table 3: Spermidine's Effects on Neuroinflammation and Apoptosis To view the data, click the "Sort" button to organize the information as needed.

| Model System | Effect on Inflammation | Effect on Apoptosis | Key Molecular Changes | Citations |

| APPPS1 mice (AD model) | Reduced neuroinflammation. | Not specified. | Decreased IL-6, TNF-α, IL-12, IL-4, IL-5; interference with inflammasome assembly. | researchgate.netnih.govbiorxiv.org |

| MPTP mice (PD model) | Reduced M1 microglial activation; promoted M2 phenotype. | Lessened dopaminergic neuron death. | Decreased phosphorylation of NF-κB, STAT1, p38 MAPK. | nih.gov |

| SAMP8 mice (Aging model) | Prevented inflammation. | Prevented apoptosis. | Decreased Bax and cleaved Caspase-3; increased Bcl-2; decreased NLRP3, IL-18, IL-1β. | aging-us.com |

| Primary microglia/astrocytes | Reduced release of pro-inflammatory cytokines (e.g., IL-6, TNF-α). | Not specified. | Abolished TLR3- and TLR4-mediated inflammatory processes. | biorxiv.orgnih.gov |

Immunomodulation and Anti-Tumor Immunity

Spermidine has demonstrated notable effects on the immune system, including the enhancement of anti-tumor immunity. Its ability to modulate immune cell function and the tumor microenvironment is a key area of investigation.

Preclinical studies suggest that spermidine plays a role in modulating T-cell function. Research indicates that spermidine can influence T-cell activation and cytokine production. nih.gov For instance, in ex vivo studies using peripheral blood mononuclear cells, spermidine has been shown to increase T-cell activation and autophagy in a dose-dependent manner. nih.gov Specifically, lower concentrations of spermidine led to an upregulation of some cytokines, while higher concentrations downregulated most cytokines, with the exception of IL-17A. nih.gov

Furthermore, spermidine has been found to enhance the function of CD8+ T-cells. It achieves this by allosterically activating the mitochondrial trifunctional protein (MTP), which is crucial for mitochondrial fatty acid β-oxidation. nih.govcell-stress.com This restoration of mitochondrial respiratory capacity in aged T-cells to more youthful levels leads to improved T-cell activation. nih.govcell-stress.com The polyamine/hypusine axis, which involves the modification of the translation factor eIF5A by spermidine, is also implicated in regulating CD8+ T-cell function, particularly in controlling the expression of the activation marker CD69. nih.gov

| Parameter | Effect of Spermidine | Experimental Model | Reference |

|---|---|---|---|

| T-Cell Activation | Increased | Ex vivo human peripheral blood mononuclear cells | nih.gov |

| Autophagy in T-Cells | Increased | Ex vivo human peripheral blood mononuclear cells | nih.gov |

| Cytokine Production | Dose-dependent (low dose upregulates some, high dose downregulates most except IL-17A) | Ex vivo human peripheral blood mononuclear cells | nih.gov |

| CD8+ T-Cell Function | Enhanced via MTP activation and restored mitochondrial respiratory capacity | Aged mice | nih.govcell-stress.com |

| CD69 Expression | Downregulated in activated CD8+ T-cells | In vitro activated CD8+ T-cells | nih.gov |

In preclinical models of colitis, spermidine has been shown to protect against intestinal inflammation by promoting the polarization of macrophages towards an anti-inflammatory phenotype. nih.govnih.gov Studies using a T-cell transfer model of colitis in mice demonstrated that oral administration of spermidine ameliorated disease severity in a dose-dependent manner. nih.govnih.gov This protective effect was associated with an increase in anti-inflammatory macrophages in the gut. nih.govnih.gov

The mechanism underlying this effect appears to be dependent on protein tyrosine phosphatase non-receptor type 2 (PTPN2). The anti-inflammatory and barrier-protective effects of spermidine were lost in mice lacking PTPN2 in myeloid and intestinal epithelial cells, highlighting the crucial role of this protein in mediating spermidine's effects on macrophage polarization. nih.govnih.gov Furthermore, spermidine treatment helped to maintain a healthy gut microbiome, preventing the shift towards pro-inflammatory bacteria often seen in colitis. nih.govnih.gov

| Finding | Experimental Model | Key Mediator | Reference |

|---|---|---|---|

| Ameliorates colitis severity | T-cell transfer model in Rag2-/- mice | Dose-dependent | nih.govnih.gov |

| Promotes anti-inflammatory macrophages | T-cell transfer model in Rag2-/- mice | - | nih.govnih.gov |

| Protective effect is dependent on PTPN2 | Mice with PTPN2-deficient myeloid and intestinal epithelial cells | PTPN2 | nih.govnih.gov |

| Maintains a healthy gut microbiome | T-cell transfer model in Rag2-/- mice | - | nih.govnih.gov |

Spermidine has been shown to enhance anticancer immunosurveillance, the process by which the immune system recognizes and eliminates cancer cells. nih.govnih.gov One of the key mechanisms is the induction of autophagy in cancer cells, which can improve the recognition of tumor-associated antigens by the immune system. nih.gov This has been observed in preclinical models of hepatocellular carcinoma and colorectal cancer. nih.gov

| Mechanism | Effect | Cancer Model | Reference |

|---|---|---|---|

| Induction of Autophagy | Improves recognition of tumor-associated antigens | Hepatocellular carcinoma, Colorectal cancer | nih.gov |

| Enhancement of Chemotherapy Efficacy | Improves anti-tumor response | Mouse models | nih.gov |

| Improved Immune Cell Function | Contributes to anti-tumor responses | General preclinical cancer models | nih.gov |

Metabolic Regulation and Stress Response

Spermidine also plays a significant role in regulating cellular metabolism and stress responses. Its influence extends to key metabolic pathways such as fatty acid oxidation and glycolysis.

Preclinical research has identified spermidine as a regulator of fatty acid oxidation (FAO). nih.govcell-stress.comduke-nus.edu.sg A key molecular target of spermidine is the mitochondrial trifunctional protein (MTP), a critical enzyme complex in the β-oxidation of fatty acids. nih.govcell-stress.com Spermidine allosterically activates MTP, thereby enhancing FAO. nih.govcell-stress.com This has been shown to restore mitochondrial respiratory capacity in the T-cells of aged mice. nih.govcell-stress.com

In the context of non-alcoholic fatty liver disease (NAFLD), spermidine has been shown to improve fatty acid metabolism and mitochondrial function. duke-nus.edu.sg In a preclinical model of non-alcoholic steatohepatitis (NASH), spermidine treatment led to increased fatty acid metabolism, reduced liver inflammation, and decreased scar tissue formation. duke-nus.edu.sg This effect is linked to the restoration of the hypusination of the translation factor eIF5A, which is impaired in NASH and leads to decreased synthesis of mitochondrial proteins involved in FAO. duke-nus.edu.sg

| Effect | Mechanism | Experimental Model | Reference |

|---|---|---|---|

| Enhances Fatty Acid Oxidation | Allosteric activation of mitochondrial trifunctional protein (MTP) | Aged mice T-cells | nih.govcell-stress.com |

| Improves Fatty Acid Metabolism in NASH | Restoration of eIF5A hypusination and mitochondrial protein synthesis | Preclinical model of NASH | duke-nus.edu.sg |

| Reduces Liver Inflammation and Fibrosis | Increased fatty acid metabolism and improved mitochondrial function | Preclinical model of NASH | duke-nus.edu.sg |

Spermidine has been shown to influence the central metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle. The pyruvate (B1213749) dehydrogenase complex (PDHC) acts as a crucial link between these two pathways, converting the glycolytic end-product pyruvate into acetyl-CoA for entry into the TCA cycle. nih.gov

In a study on the fungus Ganoderma lucidum, spermidine was found to promote mitochondrial respiration by accelerating the TCA cycle. nih.gov Under heat stress, spermidine enhanced the activities of key TCA cycle enzymes and facilitated electron transport. nih.gov This was accompanied by an increase in the levels of acetyl-CoA and citric acid. nih.gov While glycolysis is the primary source of pyruvate for the TCA cycle, this study suggests that spermidine can help to enhance the subsequent mitochondrial metabolic flux. nih.govnih.gov

| Effect | Mechanism | Experimental Model | Reference |

|---|---|---|---|

| Promotes mitochondrial respiration | Accelerates TCA cycle flux and facilitates electron transport | Ganoderma lucidum under heat stress | nih.gov |

| Increases TCA cycle intermediates | Enhanced activity of TCA cycle enzymes | Ganoderma lucidum under heat stress | nih.gov |

Role in Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Modulation

Spermidine has been shown to influence central carbon metabolism, including the Pentose Phosphate Pathway (PPP), particularly under conditions of stress. In cucumber seedlings subjected to salt stress, there is a metabolic shift from glycolysis and the tricarboxylic acid (TCA) cycle towards the PPP. mdpi.com This shift is believed to provide NADPH for antioxidant defense. mdpi.com Exogenous application of spermidine in these salt-stressed cucumber roots was found to further enhance the utilization of carbon, suggesting a role in promoting energy metabolism that could support salt tolerance. mdpi.com Specifically, under salt stress, there was a significant increase in PPP intermediates like 6-phosphogluconic acid, ribulose-5-phosphate, and erythrose-4-phosphate. mdpi.com

In tomato seedlings under high-temperature stress, proteins involved in the PPP were affected. frontiersin.org The application of exogenous spermidine was observed to up-regulate these proteins, contributing to the maintenance of normal physiological metabolism and thereby enhancing high-temperature resistance. frontiersin.org This suggests that spermidine helps in modulating the PPP to meet the increased demand for reducing power (NADPH) required to counteract oxidative stress induced by abiotic stressors.

Response to Abiotic Stress in Plants (Salt Stress)

Spermidine plays a significant role in the plant's response to abiotic stressors, most notably salt stress. Exogenous application of spermidine has been demonstrated to alleviate the negative impacts of salinity on various plant species.

Under salt stress, many plants exhibit growth inhibition. mdpi.com However, treatment with spermidine has been shown to mitigate these effects. For instance, in cucumber seedlings under salt stress, exogenous spermidine application led to a significant increase in shoot fresh weight, shoot dry weight, leaf area, and plant height compared to untreated salt-stressed plants. mdpi.com Similarly, in two cultivars of zoysiagrass subjected to salt stress, spermidine treatment alleviated the reduction in growth, with notable increases in fresh root weight, root length, and relative root water content. frontiersin.org

The protective role of spermidine under salt stress is multifaceted, involving the maintenance of cellular integrity and function.

A critical aspect of salt stress is the disruption of cellular ionic balance, primarily due to the influx of toxic Na+ ions and the efflux of essential cations like K+, Ca2+, and Mg2+. frontiersin.org Spermidine has been shown to play a crucial role in maintaining this balance.

In oat seedlings under salt stress, foliar application of spermidine helped in maintaining ion nutrition balance by reducing the content of Na+ and stabilizing the ratios of Na+/K+, Na+/Ca2+, and Na+/Mg2+. frontiersin.orgnih.gov This effect was more pronounced in the salt-sensitive cultivar. frontiersin.orgnih.gov The ability of spermidine to modulate ion channels and maintain membrane stability is a key mechanism in enhancing salt tolerance. frontiersin.org By reducing Na+ accumulation, spermidine helps to mitigate the ion toxicity component of salt stress. frontiersin.orgnih.gov

In rice seedlings under NaCl stress, seed priming with spermidine also helped in maintaining ionic balance by promoting the excretion of Na+ and Cl− and facilitating the absorption of K+ and Ca2+. mdpi.com

Table 1: Effect of Spermidine on Growth Parameters of Cucumber Seedlings under Salt Stress

| Treatment | Shoot Fresh Weight (g) | Shoot Dry Weight (g) | Maximum Leaf Length (cm) | Maximum Leaf Width (cm) | Total Leaf Area (cm²) | Plant Height (cm) |

| Control | 10.2 | 0.8 | 10.5 | 9.2 | 250 | 15.5 |

| Salt (75 mM NaCl) | 4.5 | 0.29 | 7.16 | 6.6 | 137.2 | 8.65 |

| Salt + Spermidine | 8.18 | 0.62 | 9.61 | 8.82 | 219.6 | 13.43 |

Data adapted from a study on cucumber seedlings, showing that exogenous spermidine (SS) treatment significantly improved growth parameters compared to salt stress alone (S). mdpi.com

Spermidine metabolism is intricately linked with the biosynthesis of other plant hormones, such as ethylene (B1197577) and salicylic (B10762653) acid, especially under stress conditions. nih.gov The precursor for both spermidine and ethylene biosynthesis is S-adenosyl-L-methionine (SAM), leading to a potential competition between the two pathways. nih.gov

Under salt stress, an increase in ethylene and salicylic acid synthesis can occur, which may contribute to growth inhibition. mdpi.com Research on cucumber roots has shown that exogenous spermidine can inhibit the synthesis of both salicylic acid and ethylene, thereby promoting root growth and contributing to higher salt tolerance. mdpi.com It was observed that spermidine treatment could significantly increase the concentration of an ethylene synthesis inhibitor. mdpi.com

In sweet pepper, salicylic acid has been shown to regulate ethylene levels by either suppressing ethylene-forming enzymes or by promoting the biosynthesis of polyamines like spermidine and spermine from SAM. nih.gov This interplay highlights the complex regulatory network where spermidine can modulate stress responses by influencing the levels of other key plant hormones. nih.govmdpi.com

Other Biological Applications

Spermidine salts, including spermidine phosphate, have demonstrated significant potential in the control of plant diseases caused by nematodes, such as pine wilt disease (PWD). google.com PWD is a devastating disease caused by the pine wood nematode, Bursaphelenchus xylophilus. google.commdpi.comnih.gov

Research has revealed that spermidine salts exhibit a notable poisoning effect on these nematodes. google.com This nematicidal activity suggests that spermidine phosphate can be developed into a novel and effective agent for controlling PWD. google.com Compared to conventional pesticides, spermidine-based treatments are considered to have better environmental compatibility, being both safe and effective. google.com The application of such compounds offers a promising strategy for managing the significant economic and ecological damage caused by pine wilt disease. google.comnih.gov

Spermidine is being investigated for its therapeutic potential in various ocular diseases, with promising results in preclinical models. Its protective effects are attributed to its anti-inflammatory, antioxidant, and anti-aging properties. mdpi.comresearchgate.net

In a mouse model of normal tension glaucoma, oral administration of spermidine was found to ameliorate retinal degeneration and improve visual function. arvojournals.org This neuroprotective effect was, at least in part, attributed to its antioxidant activity, as it reduced levels of an oxidative stress marker in the retina. arvojournals.org Spermidine has also shown protective effects on retinal ganglion cells and has been found to stimulate axon regeneration after optic nerve injury in animal models. arvojournals.org

Furthermore, in a rat model, intravitreal injection of spermidine was shown to induce degeneration of the retinal pigment epithelium (RPE) in a dose-dependent manner, suggesting that while it can be protective, excessive concentrations may be detrimental. nih.gov In other preclinical studies, spermidine eye drops have been shown to alleviate retinal damage and suppress ocular surface inflammation in models of dry eye syndrome. mdpi.com These findings highlight the potential of spermidine as a therapeutic agent for a range of ocular conditions, including glaucoma, age-related macular degeneration, and dry eye syndrome. mdpi.comresearchgate.net

Table 2: Investigated Preclinical Applications of Spermidine in Ocular Disease Models

| Ocular Condition | Preclinical Model | Observed Effects of Spermidine |

| Normal Tension Glaucoma | EAAC1 KO mice | Ameliorated retinal degeneration, improved visual function, reduced oxidative stress. arvojournals.org |

| Optic Nerve Injury | Mouse model | Protected retinal ganglion cells, stimulated axon regeneration. arvojournals.org |

| Retinal Pigment Epithelium (RPE) Degeneration | Rat model (intravitreal injection) | Induced RPE degeneration at high concentrations. nih.gov |

| Dry Eye Syndrome | Murine model | Stabilized tear film, suppressed ocular surface inflammation. mdpi.com |

| PM2.5-induced Retinal Damage | Murine model | Alleviated loss of retinal ganglion cells and tissue destruction. mdpi.com |

Advanced Research Methodologies in Spermidine Studies

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the direct effects of spermidine (B129725) on specific cell types, offering insights into cellular pathways and responses.

Mammalian cell lines are instrumental in dissecting the cellular and molecular impacts of spermidine. Studies have utilized various cell types to explore its anti-inflammatory, neuroprotective, and autophagy-inducing properties.

In macrophage cell lines, such as RAW 264.7, spermidine has been shown to significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 when stimulated with lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is associated with the suppression of NF-κB nuclear translocation and reduced reactive oxygen species (ROS) accumulation. nih.gov Furthermore, research indicates that spermidine can promote the polarization of macrophages towards an anti-inflammatory M2-like phenotype. This process is driven by mitochondrial ROS-dependent AMPK activation, which in turn leads to Hif-1α stabilization and the induction of autophagy. nih.gov

Studies on neuronal cell lines have revealed the neuroprotective potential of spermidine. For instance, in the microglial cell line BV2, spermidine treatment decreased the inflammatory response following LPS stimulation. nih.gov Research on primary microglia has demonstrated that spermidine enhances the degradation of amyloid-beta (Aβ) and counteracts microglia-mediated neuroinflammation. nih.gov

Epithelial cells have also been a focus of spermidine research. In models of intestinal inflammation, spermidine has been shown to exert protective effects on intestinal epithelial cells. nih.gov It has also been observed to enhance barrier function in inflammation-prone tissues by increasing the expression of adhesion and tight junction proteins. frontiersin.org Furthermore, in human bronchial epithelial cell lines, spermidine is being investigated for its potential therapeutic role in airway diseases. frontiersin.org

Table 1: Effects of Spermidine on Various Mammalian Cell Lines

| Cell Type | Model System | Key Findings | References |

|---|---|---|---|

| Macrophages (RAW 264.7) | LPS-stimulated inflammation | Inhibited production of pro-inflammatory mediators (NO, PGE2); Suppressed NF-κB translocation and ROS accumulation. | nih.gov |

| Macrophages | In vitro polarization | Promoted anti-inflammatory (M2-like) macrophage differentiation via mtROS-dependent AMPK activation and autophagy. | nih.gov |

| Microglia (BV2) | LPS-stimulated inflammation | Decreased inflammatory response. | nih.gov |

| Primary Microglia | Amyloid-beta exposure | Enhanced degradation of Aβ and counteracted neuroinflammation. | nih.gov |

| Intestinal Epithelial Cells | Models of intestinal inflammation | Exerted protective effects. | nih.gov |

| Epithelial Cells | Inflammation-prone tissue models | Enhanced barrier function by increasing adhesion and tight junction protein expression. | frontiersin.org |

The advent of induced pluripotent stem cell (iPSC) technology has revolutionized the study of human diseases in a dish. By reprogramming somatic cells into pluripotent stem cells, which can then be differentiated into various cell types, including neurons, researchers can model diseases and study cellular processes in a patient-specific context. plos.orgfrontiersin.orgmdpi.com

Recent studies have utilized iPSC-derived neurons to investigate the effects of spermidine on neuronal aging. Research has shown that spermidine positively influences mitochondrial bioenergetics in both young and aged human iPSC-derived neurons. nih.govnih.gov Treatment with spermidine was found to increase the production of adenosine (B11128) triphosphate (ATP) and enhance the mitochondrial membrane potential. nih.govnih.gov Concurrently, it attenuated the levels of mitochondrial reactive oxygen species (ROS) in neurons from both age groups. nih.govnih.gov These findings suggest that spermidine can ameliorate age-related declines in mitochondrial function, highlighting its potential as a therapeutic agent for age-associated neurodegeneration. nih.govnih.gov This model system is particularly valuable as it allows for the investigation of aging signatures and their impact on neuronal function and pathology. frontiersin.org

Table 2: Effects of Spermidine on iPSC-Derived Neurons

| Model System | Key Findings | References |

|---|---|---|

| Young and Aged Human iPSC-Derived Neurons | Increased ATP production and mitochondrial membrane potential; Attenuated mitochondrial ROS levels; Ameliorated mitochondrial respiration. | nih.govnih.gov |

In Vivo Animal Models

In vivo animal models are indispensable for understanding the systemic effects of spermidine and its impact on complex physiological processes like aging and disease progression.

Rodent models that mimic human aging and various diseases are crucial for preclinical research. The senescence-accelerated mouse-prone 8 (SAMP8) is a widely used model for studying age-related cognitive decline and neurodegenerative conditions like Alzheimer's disease. aging-us.comnih.govnih.govinotiv.com Studies using SAMP8 mice have demonstrated that oral administration of spermidine can delay brain aging. aging-us.comnih.gov The observed benefits include improved cognitive function, reduced oxidative stress, and the induction of autophagy in the brain. aging-us.comnih.gov Spermidine treatment in these mice also led to a decrease in inflammation and apoptosis in neurons. aging-us.comnih.gov

In models of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, spermidine has been shown to have a protective and therapeutic effect. nih.gov It promotes the differentiation of anti-inflammatory macrophages and helps to normalize intestinal dysbiosis. nih.gov

Furthermore, spermidine has demonstrated protective effects in other rodent models of disease. It has been shown to have anti-hypertensive properties and to ameliorate experimental autoimmune encephalomyelitis, a model for multiple sclerosis, by reducing the infiltration of macrophages. nih.govnih.gov

Table 3: Effects of Spermidine in Rodent Models

| Rodent Model | Disease/Condition Modeled | Key Findings | References |